molecular formula C28H50O3 B14506785 Tetracosenylsuccinic anhydride CAS No. 64347-15-5

Tetracosenylsuccinic anhydride

Cat. No.: B14506785
CAS No.: 64347-15-5
M. Wt: 434.7 g/mol
InChI Key: XVZYFNIOWXGZGH-CCEZHUSRSA-N
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Description

Tetracosenylsuccinic anhydride is a chemical reagent belonging to the class of alkenyl succinic anhydrides (ASAs), characterized by a C24 alkenyl chain. This long hydrophobic chain and the reactive anhydride group make it a valuable intermediate for researchers exploring surface modification, polymer chemistry, and the development of functional materials. Potential research applications for this compound include use as a sizing agent model to study the hydrophobization of cellulosic materials like paper, where the anhydride may interact with hydroxyl groups . It also serves as a building block for polymer synthesis, suitable for creating epoxy resin hardeners, alkyd resins, and other specialty polymers to impart flexibility or specific properties . In materials science, it can be used to synthesize functional surfactants or stabilizers for Pickering emulsions, with the long chain providing significant steric hindrance and hydrophobicity . The reactivity is primarily driven by the succinic anhydride ring opening, which can undergo esterification with hydroxyl groups or hydrolysis to the corresponding dicarboxylic acid. The long alkenyl chain governs its surface-active and hydrophobic characteristics. Researchers should note that, like other ASAs, this compound is expected to be moisture-sensitive and may hydrolyze in the presence of water . Handling should occur under inert and anhydrous conditions to preserve its reactivity. This product is designated For Research Use Only and is not intended for diagnostic or therapeutic purposes.

Properties

CAS No.

64347-15-5

Molecular Formula

C28H50O3

Molecular Weight

434.7 g/mol

IUPAC Name

3-[(E)-tetracos-10-enyl]oxolane-2,5-dione

InChI

InChI=1S/C28H50O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-26-25-27(29)31-28(26)30/h14-15,26H,2-13,16-25H2,1H3/b15-14+

InChI Key

XVZYFNIOWXGZGH-CCEZHUSRSA-N

Isomeric SMILES

CCCCCCCCCCCCC/C=C/CCCCCCCCCC1CC(=O)OC1=O

Canonical SMILES

CCCCCCCCCCCCCC=CCCCCCCCCCC1CC(=O)OC1=O

Origin of Product

United States

Academic Contextualization of Tetracosenylsuccinic Anhydride Within Succinic Anhydride Derivatives

Significance of Long-Chain Alkenylsuccinic Anhydrides in Advanced Materials Science

Long-chain alkenylsuccinic anhydrides (ASAs) are of considerable importance in advanced materials science due to their amphiphilic nature, combining a hydrophilic anhydride (B1165640) ring with a long, hydrophobic alkenyl chain. This unique structure allows them to act as effective surface modifiers, compatibilizers, and building blocks for novel polymeric materials.

The primary significance of long-chain ASAs lies in their ability to impart hydrophobicity to various substrates. The reactive anhydride ring can form covalent bonds, typically esters, with hydroxyl groups present on the surface of materials like cellulose (B213188), starch, and other biopolymers. mdpi.com This reaction anchors the long, water-repellent alkenyl chain to the surface, transforming a hydrophilic material into a hydrophobic one. This is the fundamental principle behind their widespread use as sizing agents in the paper industry. wikipedia.orgnih.gov

Beyond paper, this hydrophobic modification is being explored in the development of advanced bio-based materials. For instance, the modification of tree gums and other biopolymers with long-chain ASAs, such as dodecenyl succinic anhydride (DDSA), has been shown to improve their water resistance, film-forming ability, and even impart antibacterial properties, making them potential candidates for biodegradable food packaging. nih.gov

Furthermore, long-chain ASAs serve as versatile intermediates in the synthesis of other functional molecules. They are used as precursors for introducing succinimide (B58015) connecting groups in dispersants and as curing agents for epoxy resins. researchgate.net In the realm of polymer science, the incorporation of long, flexible alkyl chains via ASAs can modify the thermal and mechanical properties of polymers, for example, by acting as internal plasticizers or by being integrated into the polymer backbone to create materials with tailored flexibility and impact strength. researchgate.net A study on epoxy resins cured with ASAs of varying chain lengths (from octenyl to hexadecenyl) demonstrated that an increase in the side chain length resulted in decreased glass transition temperature, tensile strength, and impact strength, while improving flexibility. researchgate.net

The general trend observed is that the length of the alkenyl chain plays a crucial role in the final properties of the modified material. While specific data for tetracosenylsuccinic anhydride is scarce, it is expected that its 24-carbon chain would impart a high degree of hydrophobicity and influence the mechanical properties of resulting materials, a subject ripe for further investigation.

Historical Development and Evolution of Alkenylsuccinic Anhydride Chemistry

The chemistry of alkenylsuccinic anhydrides dates back to the early 20th century, with initial patents describing their synthesis and potential applications. A patent from 1936 detailed the reaction of maleic anhydride with unsaturated hydrocarbons from cracked petroleum distillates at high temperatures and pressures. nih.gov These early applications were primarily in lubricants and rust inhibitors, where the dark color and polymeric byproducts were not a significant issue. nih.gov

The major breakthrough for ASAs came in the 1960s with their introduction as a sizing agent in the paper industry by Wurzburg and Mazzarella. nih.govgoogle.com This development provided an alternative to the existing rosin-alum sizing systems and the more recently introduced alkyl ketene (B1206846) dimers (AKDs). researchgate.net The use of ASAs allowed for paper sizing under neutral to alkaline conditions, which was a significant advantage, especially with the increasing use of calcium carbonate as a filler in papermaking. researchgate.net

Early challenges in the application of ASAs included their rapid hydrolysis in aqueous systems and the formation of deposits on paper machinery. nih.gov However, optimization of process parameters and the development of stable emulsions, often using cationic starch as an emulsifier, led to their widespread adoption, particularly in the United States. nih.govgoogle.com

The synthesis of ASAs has also evolved. The fundamental reaction remains the "ene" reaction between an alkene and maleic anhydride. researchgate.net Initially, branched olefins from petroleum cracking were used. nih.gov Later, the development of processes like the Shell Higher Olefin Process (SHOP) allowed for the production of linear alpha-olefins, which could then be isomerized to internal olefins. wikipedia.org This provided greater control over the structure of the alkenyl chain. A common range for the alkenyl chain length in commercial ASAs is C14 to C22. wikipedia.org

The table below summarizes some key milestones in the development of ASA chemistry:

Era Key Development Significance
1930s First patents on the synthesis of ASAs from petroleum distillates and maleic anhydride. nih.govEstablished the fundamental synthesis route. Applications focused on lubricants and rust inhibitors.
1950s Introduction of alkyl ketene dimers (AKDs) as sizing agents. nih.govProvided a competing technology and spurred further innovation in synthetic sizing agents.
1960s Introduction of ASAs as paper sizing agents by Wurzburg and Mazzarella. nih.govgoogle.comEnabled efficient sizing under neutral/alkaline conditions, compatible with calcium carbonate fillers.
Post-1960s Development of stable ASA emulsions and optimization of application processes. nih.govOvercame initial challenges of hydrolysis and deposits, leading to widespread industrial adoption.
Late 20th/21st Century Use of linear and isomerized olefins for controlled synthesis. Exploration of applications beyond paper, in areas like biopolymer modification and specialty chemicals. wikipedia.orgembrapa.brEnabled finer control over ASA structure and properties, and expanded their application scope.

Current Research Trajectories and Emerging Trends for this compound

Current research involving long-chain ASAs is focused on expanding their utility beyond traditional applications and leveraging their unique properties to create novel, high-performance materials. While specific research on this compound is limited, the broader trends in long-chain ASA research provide a clear indication of its potential future applications.

A significant research trajectory is the use of long-chain ASAs in the hydrophobic modification of natural polymers to create sustainable and biodegradable materials. nih.gov Researchers are exploring the modification of polysaccharides like starch, cellulose, and various plant gums with ASAs to produce bio-based films and plastics with improved water resistance and mechanical properties for applications such as food packaging. mdpi.comnih.gov The long alkyl chain of this compound would be particularly effective in imparting a high degree of hydrophobicity in such applications.

Another emerging trend is the use of long-chain ASAs as building blocks for functional polymers and coatings. Their ability to be incorporated into polymer backbones allows for the synthesis of materials with pendant alkyl chains, which can influence properties like flexibility, surface energy, and cross-linking density. google.com There is potential for this compound to be used in creating highly water-repellent coatings or as a comonomer in the synthesis of specialty polymers with unique thermal or mechanical properties.

The role of ASAs as curing agents for epoxy resins continues to be an area of interest, with research focusing on how the length of the alkenyl chain affects the properties of the cured resin. researchgate.net Studies with shorter-chain ASAs have shown that the chain length can be used to tailor the glass transition temperature and mechanical flexibility of the final material. researchgate.net Extrapolating from this, this compound could be investigated as a specialty curing agent for applications requiring a high degree of internal plasticization or specific thermal characteristics.

The table below outlines some of the emerging research areas for long-chain ASAs, which are likely to be relevant for this compound:

Research Area Objective Potential Role of this compound
Bio-based Materials To create sustainable and biodegradable plastics and films from natural polymers. nih.govImparting a high degree of hydrophobicity to materials like modified starch or cellulose for packaging applications.
Functional Polymers To synthesize polymers with tailored properties by incorporating pendant alkyl chains. google.comActing as a comonomer to create specialty polymers with enhanced flexibility, low surface energy, or specific thermal properties.
Advanced Coatings To develop highly water-repellent and durable surface coatings. google.comA key component in the formulation of hydrophobic and oleophobic coatings for various substrates.
Specialty Epoxy Resins To modify the properties of epoxy resins for specific applications. researchgate.netA curing agent to produce highly flexible or internally plasticized epoxy systems.
Lubricant and Fuel Additives To improve the performance of lubricants and fuels. researchgate.netAs a precursor for dispersants and other performance-enhancing additives.

Advanced Synthetic Methodologies for Tetracosenylsuccinic Anhydride

Ene Reaction between Tetracosene and Maleic Anhydride (B1165640)

The ene reaction is a pericyclic reaction involving an alkene with an allylic hydrogen (the ene) and a compound with a double or triple bond (the enophile). organic-chemistry.org In the synthesis of tetracosenylsuccinic anhydride, tetracosene acts as the ene and maleic anhydride as the enophile. This reaction is typically conducted at elevated temperatures, often between 120°C and 250°C. google.com

Catalytic Systems and Their Influence on Reaction Efficiency

While thermal ene reactions are common, catalytic systems can enhance efficiency and selectivity. Lewis acids are frequently employed as catalysts to activate the enophile. organic-chemistry.org For reactions involving maleic anhydride and alkenes, catalysts like aluminum acetylacetonate (B107027) have been used to prevent side reactions and improve product color. google.com The use of alkylaluminum halides, such as Me₂AlCl, Et₂AlCl₃, and EtAlCl₂, has also been explored in ene reactions, particularly with formaldehyde (B43269) as the enophile. uni-oldenburg.de The choice of catalyst can be crucial; for instance, in certain reactions, EtAlCl₂ is necessary for esters, while Me₂AlCl or Et₂AlCl₃ are effective for acids and alcohols. uni-oldenburg.de

The ene reaction kinetics between maleic anhydride and various alkenes have been found to follow second-order kinetics. rsc.org The reaction mechanism is generally considered concerted, leading to the formation of trans-configured alkenylsuccinic anhydrides. rsc.org

Optimization of Reaction Parameters: Temperature, Pressure, and Stoichiometry

The efficiency of the ene reaction is highly dependent on the optimization of reaction parameters.

Temperature: The reaction is typically conducted at high temperatures, ranging from 180°C to 230°C. google.comulisboa.pt Studies have shown that while higher temperatures can increase the yield, they can also lead to a significant increase in side products. A compromise temperature, for instance 210°C, is often chosen to balance yield and purity. ulisboa.pt

Pressure: Some processes for producing alkenyl succinic anhydrides utilize high-pressure conditions. google.com

Stoichiometry: The molar ratio of the reactants is a critical factor. Ratios of alkene to maleic anhydride can range from 1:1 to 4:1. google.com In some cases, a molar ratio of 2:1 of olefin to maleic anhydride is used. google.com The stoichiometry can influence the reaction medium; for instance, a 2:1 molar ratio of 1-decene (B1663960) to maleic anhydride initially forms two liquid layers, requiring a solvent to achieve a homogeneous reaction medium. google.com The ratio of hydroxyl to carboxyl groups (OH/COOH) and its effect on the degree of esterification has also been a subject of optimization in related polyester (B1180765) synthesis. nih.govnih.gov

Below is a table summarizing the influence of reaction time on the yield of 16-ASA and 18-ASA synthesis at 210°C with a 1:1 molar ratio of olefin to maleic anhydride.

Reaction Time (hours)Yield of 16-ASA (%)Side Products (16-ASA)Yield of 18-ASA (%)Side Products (18-ASA)
145.3Low42.1Low
258.7Moderate55.9Moderate
469.2Moderate67.5Moderate
674.2Moderate72.8Moderate
877.6High78.4High
1278.1High79.1High
2478.5Very High79.5Very High

Data adapted from a study on the synthesis of 16-ASA and 18-ASA, which provides insights into the general trends applicable to long-chain alkenyl succinic anhydrides. ulisboa.pt

Continuous Flow Synthesis Approaches for Industrial Scalability

For industrial-scale production, continuous flow processes offer significant advantages over batch reactions, including improved heat and mass transfer, safety, and ease of automation. acs.org The synthesis of succinic anhydrides has been demonstrated in continuous flow systems. nih.gov A common setup involves a preliminary chamber for dissolving maleic anhydride in the α-olefin, followed by a line-reactor for the reaction to occur at the desired temperature and for a sufficient residence time. googleapis.com This allows for continuous distillation of the product and recycling of unreacted starting materials. googleapis.com The stability of such systems can be high, with production running for extended periods. acs.org

Palladium-Catalyzed C−H Carbonylation for Succinic Anhydride Scaffolds

Palladium-catalyzed carbonylation reactions represent a powerful and versatile method for synthesizing carboxylic acid derivatives and related compounds. researchgate.netresearchgate.net These reactions involve the insertion of carbon monoxide into an organic substrate. unipr.it

Ligand Design and Catalyst Development for Long-Chain Alkenyl Incorporation

The efficiency and selectivity of palladium-catalyzed carbonylation are heavily influenced by the choice of ligands. researchgate.netacs.org Phosphine ligands are critical in controlling the catalytic activity and selectivity. researchgate.net The development of novel ligands is a key area of research to enhance the performance of these reactions. For instance, an aryldiphosphine ligand has been reported to exhibit high catalytic performance and oxygen-resistance stability in the methoxycarbonylation of ethylene. researchgate.net For the carbonylation of long-chain alkenes, which is less studied, the development of simple and efficient catalyst systems remains a challenge. bohrium.com

Regioselective and Stereoselective Control in Carbonylation Reactions

Controlling regioselectivity and stereoselectivity is paramount in carbonylation reactions to obtain the desired product isomer.

Regioselectivity: The regioselectivity of palladium-catalyzed carbonylation of alkenes can be controlled by factors such as the concentration of an acidic co-catalyst. nih.gov Depending on the ligands and solvents used, it is possible to selectively form either branched or linear products. nih.gov For example, in the hydrochlorocarbonylation of alkenes, different ligands can direct the reaction to yield either branched or linear alkyl acid chlorides. nih.gov

Stereoselectivity: The stereochemistry of the nucleopalladation step is a key determinant of the final product's stereochemistry. nih.gov In many cases, the reaction proceeds via a trans-addition of the palladium and the nucleophile to the alkene. nih.gov The choice of ligand can also influence the stereochemical outcome. For instance, monodentate phosphines might lead to products from cis-oxypalladation, while chelating ligands can result in trans-oxypalladation products. nih.gov

Mechanistic Investigations of Catalytic Cycles

The synthesis of long-chain alkenyl succinic anhydrides, including this compound, typically proceeds via an "ene" reaction between an olefin (tetracosene) and maleic anhydride. While the thermal, non-catalyzed version of this reaction is common, catalytic variants offer pathways to improved selectivity and milder reaction conditions. Mechanistic investigations into these catalytic cycles are crucial for optimizing the synthesis. Although detailed catalytic cycles specifically for this compound are not extensively documented in public literature, the principles can be inferred from related catalytic processes.

A proposed catalytic cycle, particularly for metal-catalyzed ene-type reactions, would generally involve several key steps. These investigations often employ a combination of kinetic studies, spectroscopic analysis of intermediates, and computational modeling to elucidate the pathway. A Hammett study, for instance, can help differentiate between a radical or a closed-shell mechanism. rsc.org The cycle typically begins with the activation of the catalyst. Subsequently, the reactants, the olefin and the electrophile (maleic anhydride), coordinate to the active catalytic center. This coordination facilitates the key bond-forming step. Finally, the product, this compound, is released, regenerating the catalyst for the next cycle. The investigation into these cycles aims to understand the rate-determining step and the factors influencing stereoselectivity. researchgate.net For instance, in cobalt-catalyzed reactions, it has been shown that a Co(I) complex can serve as the active catalyst, generated in situ from a pre-catalyst. rsc.org

Alternative Synthetic Pathways for Anhydride Formation

Beyond the direct reaction of an alkene with maleic anhydride, alternative strategies focus on forming the anhydride moiety from a precursor dicarboxylic acid. These methods provide different routes to the target molecule, sometimes under more environmentally benign conditions.

An efficient and green methodology for synthesizing anhydrides involves the dehydration of the corresponding dicarboxylic acid. A notable example is the use of a solid acid catalyst, sulfated zirconia (SO₄²⁻/ZrO₂), in conjunction with a phase transfer catalyst like polyethylene (B3416737) glycol (PEG-1000). ajol.inforesearchgate.net This procedure allows for the conversion of dicarboxylic acids into their cyclic anhydrides under mild, solvent-free conditions, offering good to excellent yields. ajol.inforesearchgate.netresearchgate.net The product can be isolated through simple extraction, and the catalyst system demonstrates high reusability without significant loss of activity. ajol.inforesearchgate.net Research indicates that dicarboxylic acids undergo this conversion to the corresponding anhydrides more rapidly and efficiently than monocarboxylic acids. ajol.info

Another advanced technique for the dehydration of dicarboxylic acids is through intramolecular electrochemical reactions. nih.gov This method allows for the transformation of dicarboxylic acids into cyclic anhydrides under mild conditions without the need for conventional chemical dehydrating agents. nih.gov The mechanism, investigated via isotope labeling, is distinct from classical Kolbe electrolysis as it is non-decarboxylative, retaining all carbon atoms from the starting material in the final anhydride product. nih.gov

Table 1: Dehydration of Various Dicarboxylic Acids using Sulfated Zirconia/PEG-1000 System

This table illustrates the effectiveness of the sulfated zirconia phase transfer catalysis method on various dicarboxylic acids, suggesting its potential applicability for the synthesis of this compound from its corresponding dicarboxylic acid.

EntryDicarboxylic AcidTime (h)Yield (%)
1Succinic acid2.595
2Glutaric acid2.593
3Adipic acid3.092
4Phthalic acid1.598

Data adapted from a study on the efficient synthesis of symmetrical carboxylic anhydrides. ajol.inforesearchgate.net

A general and highly efficient method for anhydride synthesis involves the reaction of carboxylic acids with dialkyl dicarbonates, such as di-tert-butyl dicarbonate (B1257347) (Boc₂O), catalyzed by a weak Lewis acid like magnesium chloride. organic-chemistry.orgorganic-chemistry.org This approach avoids toxic reagents and harsh conditions often associated with other methods. organic-chemistry.org The proposed mechanism involves a double addition of the carboxylic acid to the dicarbonate, which results in the formation of the corresponding carboxylic anhydride, along with carbon dioxide and an alcohol as byproducts. researchgate.netthieme-connect.com

By carefully selecting the reaction conditions, the process can be directed to selectively yield the anhydride. organic-chemistry.org For instance, when tert-butyl alcohol is used, its steric hindrance prevents it from readily participating in subsequent reactions, which allows for the clean isolation of the pure anhydride product. organic-chemistry.orgresearchgate.net This method is noted for its high chemoselectivity, tolerating sensitive functional groups, and simplified purification, as the byproducts are typically volatile or water-soluble. thieme-connect.com

Table 2: Key Features of Anhydride Synthesis via Dicarbonate Route

This table summarizes the principal characteristics and advantages of the Lewis acid-catalyzed reaction between carboxylic acids and dicarbonates.

FeatureDescriptionReference
Catalyst Weak Lewis Acid (e.g., Magnesium Chloride) organic-chemistry.org
Reagents Carboxylic Acid, Dialkyl Dicarbonate (e.g., Boc₂O) researchgate.net
Mechanism Double addition of the acid to the dicarbonate organic-chemistry.orgthieme-connect.com
Selectivity High chemoselectivity; can be tuned for anhydride or ester synthesis organic-chemistry.orgthieme-connect.com
Conditions Mild, often solvent-free or with minimal solvent organic-chemistry.org
Purification Simplified due to volatile/water-soluble byproducts thieme-connect.com

The properties and reactivity for producing alkenyl succinic anhydrides are highly dependent on the structure of the olefin precursor. Specifically, the synthesis via the ene reaction requires an internal alkene, not a terminal (alpha) olefin. Therefore, advanced functionalization often involves the isomerization of the double bond within the long-chain alkene. lsu.edu

Catalytic "chain-walking" is a powerful technique used to isomerize terminal olefins to various internal positions along the carbon chain. lsu.edu This can be achieved using organometallic catalysts, such as iron pentacarbonyl, which has been shown to be highly effective and selective for double bond isomerization in long-chain alkenes. lsu.edu Alternatively, solid acid catalysts, including certain zeolites and sulfonated resins, are used for positional isomerization. lsu.edu The selection of the catalyst and reaction conditions is critical as it influences the final distribution of alkene isomers, which in turn affects the properties of the resulting this compound. These isomerization steps are crucial for preparing a suitable tetracosene precursor for its subsequent reaction with maleic anhydride. lsu.eduwikipedia.org

Purification and Isolation Techniques for High-Purity this compound

Achieving high purity is essential for the application of this compound. The purification process is typically multi-staged, designed to remove unreacted starting materials, catalysts, and byproducts.

Removal of Precursors: The synthesis often uses an excess of the olefin precursor (tetracosene). google.com This excess can be effectively removed from the reaction mixture by vacuum distillation, taking advantage of the difference in boiling points between the long-chain alkene and the much larger anhydride product. wikipedia.orggoogle.com

Aqueous Washing and Neutralization: The crude product may be subjected to a series of washing steps. This can include washing with water and/or dilute aqueous alkaline solutions, such as sodium bicarbonate or sodium hydroxide (B78521) solutions. google.com These steps help to remove any remaining water-soluble impurities and can neutralize acidic residues.

Chromatographic Separation: For obtaining very high purity, chromatographic techniques are employed. google.comijbiol.com Column chromatography is a standard laboratory method for separating the desired anhydride from minor isomers and other non-volatile impurities. acs.org In industrial settings, more advanced chromatographic processes, such as ion-exchange chromatography, can be utilized to separate components based on their charge characteristics, leading to a highly purified final product. google.comijbiol.com

Purity Analysis: The purity of the final isolated product is often verified using analytical techniques such as High-Performance Liquid Chromatography (HPLC). veterinaryworld.org This allows for the quantification of the anhydride and the detection of any residual impurities.

Chemical Reactivity and Derivatization Chemistry of Tetracosenylsuccinic Anhydride

Ring-Opening Reactions of the Cyclic Anhydride (B1165640) Moiety

The fundamental reactive pathway for tetracosenylsuccinic anhydride involves the nucleophilic acyl substitution on one of its carbonyl groups. libretexts.org A nucleophile attacks a carbonyl carbon, leading to the formation of a tetrahedral intermediate. Subsequently, the carbonyl group reforms, and the C-O bond of the anhydride ring cleaves, resulting in a ring-opened product where one acyl group has been substituted and the other is converted into a carboxylic acid. libretexts.orgsaskoer.ca This process is central to the derivatization of the molecule.

The reaction of this compound with alcohols (alcoholysis) is a common method for producing its mono- and diester derivatives. wikipedia.orgquimicaorganica.org The reaction proceeds via nucleophilic attack of the alcohol on a carbonyl carbon of the anhydride. libretexts.org This process is generally slower than reactions with more reactive acylating agents like acyl chlorides and often requires heating to proceed at a reasonable rate. chemguide.co.uklibretexts.org The initial product of this reaction is a monoester of tetracosenylsuccinic acid. Further esterification of the remaining carboxylic acid group can lead to the formation of a diester.

To facilitate the esterification of anhydrides, particularly for the formation of diesters from the intermediate carboxylic acid, various catalytic systems are employed. These catalysts enhance the reaction rate and can influence selectivity.

Commonly used catalysts include strong mineral acids like concentrated sulfuric acid and p-toluenesulfonic acid. core.ac.uk However, concerns over corrosion and environmental impact have led to the investigation of solid acid catalysts. core.ac.uk Cation-exchanged montmorillonite (B579905) clays, such as Al³⁺-montmorillonite, have proven to be effective heterogeneous catalysts for the esterification of succinic anhydride, with activity comparable to homogeneous catalysts like p-toluenesulfonic acid. core.ac.uk Other solid catalysts reported for similar esterifications include zeolites and sulphated zirconia. core.ac.uk

For milder conditions, enzymatic catalysis offers a highly selective alternative. Lipases, for example, are used to catalyze esterification reactions with high efficiency under gentle conditions, which can be advantageous when working with sensitive substrates. medcraveonline.com Organocatalysts like 4-dimethylaminopyridine (B28879) (DMAP) are also highly effective, capable of promoting acylation of alcohols with acid anhydrides in very small quantities, often without the need for a separate base or solvent. organic-chemistry.org

Table 1: Overview of Catalytic Systems for Anhydride Esterification

Catalyst TypeExamplesReaction ConditionsAdvantagesResearch Findings
Homogeneous Acid Catalysts Concentrated H₂SO₄, p-toluenesulfonic acidTypically heatedHigh activity, low costEffective but can cause corrosion and environmental issues. core.ac.uk
Heterogeneous Acid Catalysts Al³⁺-montmorillonite clay, Zeolites, Sulphated-ZrO₂Heated, often in a solvent like tolueneReusable, reduced corrosion, easier product separationAl³⁺-montmorillonite showed 75% yield for di-(p-cresyl) succinate, comparable to p-toluenesulfonic acid. core.ac.uk
Enzymatic Catalysts Lipases (e.g., Novozym 435, Lipozyme TLIM)Mild temperatures (e.g., 40°C)High selectivity, mild conditions, environmentally friendlyWidely used for synthesizing various esters, including those from terpene alcohols and cinnamic acid. medcraveonline.com
Organocatalysts 4-Dimethylaminopyridine (DMAP)Often solvent-free, mild temperaturesHigh efficiency at low catalyst loading (0.05–2 mol%), reusable when supported on a polymer. organic-chemistry.orgCan efficiently promote acylation of various alcohols with acid anhydrides. organic-chemistry.org

The esterification of a cyclic anhydride like this compound with an alcohol is a two-stage process. pan.pl

Monoester Formation: The first stage is a rapid, often uncatalyzed reaction where one molecule of alcohol reacts with the anhydride to open the ring, forming a monoester. This step is typically fast and proceeds nearly to completion. pan.pl

Diester Formation: The second stage involves the esterification of the remaining carboxylic acid group on the monoester with a second molecule of alcohol. This is a slower, reversible reaction that generally requires a catalyst and often the removal of water to drive the equilibrium towards the product, the diester. pan.pl

Kinetic studies on the esterification of maleic anhydride (a structurally related cyclic anhydride) with various butanols have shown that the second, slower stage follows second-order kinetics. pan.pl The reaction rate is dependent on the concentrations of both the monoester and the alcohol. The activation energy for this step is influenced by the choice of catalyst, with phosphotungstic acid showing high activity. pan.pl The steric hindrance of the alcohol can also play a significant role in the reaction kinetics.

Table 2: Kinetic Parameters for the Second Stage of Anhydride Esterification (Dibutyl Maleate Formation)

CatalystAlcoholTemperature Range (K)Activation Energy (kJ/mol)Rate Constant (k)
Sulfuric AcidButan-1-ol383-40347.9Varies with temp.
Phosphotungstic AcidButan-1-ol383-40341.6Varies with temp.
Dowex 50WX8Butan-1-ol383-41355.4Varies with temp.
Tetrabutyl ZirconateButan-1-ol383-41349.6Varies with temp.
Data derived from analogous systems like maleic anhydride. pan.pl

This compound readily reacts with primary and secondary amines in a nucleophilic acyl substitution reaction. libretexts.orgquimicaorganica.org Similar to alcoholysis, this aminolysis proceeds via the attack of the amine's lone pair of electrons on one of the anhydride's carbonyl carbons. libretexts.org The reaction typically requires two equivalents of the amine: one acts as the nucleophile, and the second acts as a base to neutralize the carboxylic acid byproduct, preventing the protonation of the reacting amine. libretexts.org

The reaction between this compound and a primary or secondary amine initially yields a ring-opened product known as a succinamic acid (an amide-acid). beilstein-journals.orgajchem-a.com This is the result of the monoacylation of the amine. researchgate.net

If a primary amine is used, the resulting succinamic acid can be induced to undergo a second, intramolecular cyclization to form a cyclic imide (a succinimide (B58015) derivative). beilstein-journals.orgresearchgate.net This step involves the elimination of a water molecule and is typically achieved by heating the amic acid, often in the presence of a dehydrating agent such as acetic anhydride and sodium acetate. ajchem-a.comresearchgate.net This two-step process is a standard and effective method for synthesizing N-substituted cyclic imides. beilstein-journals.orgresearchgate.net

Table 3: Reaction Pathway for Imide Formation from Anhydrides

StepReactantsProductConditionsDescription
1. Amic Acid Formation This compound + Primary Amine (R-NH₂)Tetracosenylsuccinamic AcidStirring in a suitable solvent (e.g., ethyl acetate) at room temperature. researchgate.netThe amine acts as a nucleophile, opening the anhydride ring to form an intermediate amide-acid. beilstein-journals.orgajchem-a.com
2. Cyclization (Dehydration) Tetracosenylsuccinamic AcidN-substituted TetracosenylsuccinimideHeating, often with a dehydrating agent like acetic anhydride and sodium acetate. researchgate.netThe terminal carboxylic acid and the amide N-H group react intramolecularly to eliminate water and form the stable five-membered imide ring. beilstein-journals.orgwisdomlib.org

This compound can react with thiol-containing compounds (thiols or mercaptans) to form thioesters. wikipedia.org This thioesterification reaction is analogous to esterification with alcohols, where the sulfur atom of the thiol acts as the nucleophile, attacking a carbonyl carbon of the anhydride. wikipedia.orgnsf.gov The reaction opens the anhydride ring to yield a product containing both a thioester linkage and a carboxylic acid group.

The reaction of anhydrides with thiols may require the presence of a base or a catalyst to facilitate the process. wikipedia.orggcms.cz The resulting thioesters are valuable intermediates in organic synthesis. It is important to distinguish this reaction from the potential reaction of thiols with unsaturated anhydrides (like maleic anhydride), where Michael addition to the carbon-carbon double bond can be a competing pathway. mdpi.com For saturated anhydrides like this compound, the reaction occurs at the carbonyl group to form the thioester. nsf.gov

Amidation Reactions with Primary and Secondary Amines

Functionalization of the Tetracosenyl Alkenyl Chain

The carbon-carbon double bond in the tetracosenyl chain is susceptible to various addition and oxidation reactions, enabling the introduction of new functional groups and the modification of the molecule's physical and chemical properties.

Electrophilic addition reactions are a fundamental class of reactions for alkenes, where the π bond is broken to form two new σ bonds. lasalle.edulibretexts.orglibretexts.orgpressbooks.pub

Hydrogenation: The double bond of the tetracosenyl chain can be reduced to a single bond through catalytic hydrogenation. This process typically involves reacting the compound with hydrogen gas (H₂) in the presence of a metal catalyst, such as palladium, platinum, or nickel. rsc.orgmdpi.com The reaction converts the unsaturated alkenyl succinic anhydride into a saturated alkyl succinic anhydride. This transformation alters the physical properties of the molecule, generally increasing its melting point and modifying its conformational flexibility. The hydrogenation of maleic anhydride to succinic anhydride is a well-established industrial process, highlighting the feasibility of this reaction on the succinic anhydride moiety. google.comgoogle.comrsc.org

Halogenation: Halogens such as bromine (Br₂) and chlorine (Cl₂) can add across the double bond of the tetracosenyl chain. This reaction proceeds through a cyclic halonium ion intermediate, leading to the formation of a dihaloalkane derivative. lasalle.edu The addition of halogens increases the molecular weight and polarity of the compound, which can be useful for certain applications or for further chemical transformations. A palladium-catalyzed decarbonylative nucleophilic halogenation has been developed for acid anhydrides, offering another route for introducing halogens. mdpi.com

ReactionReagentProductKey Features
HydrogenationH₂/Catalyst (Pd, Pt, Ni)This compound (saturated)Reduces the double bond to a single bond, increasing saturation.
HalogenationBr₂, Cl₂Dihalothis compoundAdds halogen atoms across the double bond, increasing molecular weight and polarity.

The double bond of the tetracosenyl chain can also undergo oxidative functionalization to introduce oxygen-containing functional groups. nih.govmdpi.com

Epoxidation: This reaction involves the conversion of the alkene to an epoxide (an oxirane ring) using a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA). The resulting epoxide is a versatile intermediate that can undergo ring-opening reactions with various nucleophiles to introduce a wide range of functional groups.

Hydroxylation: Dihydroxylation of the alkenyl chain can be achieved using reagents like osmium tetroxide (OsO₄) or potassium permanganate (B83412) (KMnO₄). This reaction adds two hydroxyl (-OH) groups across the double bond, forming a diol. The resulting polyhydroxylated derivatives exhibit increased polarity and hydrophilicity. The oxidation of various organic compounds, including those with C-H bonds, can be catalyzed by metal complexes. rsc.org

ReactionReagentProductKey Features
EpoxidationPeroxy acids (e.g., m-CPBA)Epoxythis compoundForms a three-membered epoxide ring, a versatile synthetic intermediate.
HydroxylationOsO₄, KMnO₄Dihydroxythis compoundAdds two hydroxyl groups across the double bond, increasing polarity.

The alkenyl group provides a reactive handle for polymerization and crosslinking reactions. This allows for the incorporation of the this compound moiety into polymer chains or networks. This can be achieved through various polymerization techniques, such as free-radical polymerization or coordination polymerization, depending on the desired polymer architecture and properties. The resulting polymers may find applications as additives, coatings, or in the formulation of specialized materials where the long alkyl chain can impart specific surface properties.

Selective Derivatization for Analytical Purposes

Chemical derivatization is often necessary to enhance the volatility, stability, and detectability of compounds like this compound for chromatographic analysis. research-solution.comphenomenex.blogresearchgate.net

Silylation is a common derivatization technique in gas chromatography (GC) that replaces active hydrogen atoms with a trimethylsilyl (B98337) (TMS) group. phenomenex.blog This process reduces the polarity and increases the volatility of the analyte, making it more amenable to GC analysis. phenomenex.blog For this compound, the anhydride ring can be hydrolyzed to the corresponding dicarboxylic acid, and the resulting carboxylic acid groups can then be silylated.

BSTFA-based Derivatization: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) is a powerful silylating agent often used for the derivatization of acidic protons, such as those in carboxylic acids. lcms.czlongdom.orglmaleidykla.lt The reaction of the hydrolyzed tetracosenylsuccinic acid with BSTFA, often in the presence of a catalyst like trimethylchlorosilane (TMCS), yields the corresponding bis(trimethylsilyl) ester. researchgate.netlongdom.org This derivative is significantly more volatile and thermally stable, allowing for sharp and symmetrical peaks in GC analysis. lcms.cz The choice of solvent can be critical, with dimethylformamide (DMF) being reported as a good medium for the silylation of succinic acid. lmaleidykla.lt It is important to ensure that the reagents and solvents are dry, as silylating agents are sensitive to moisture. lmaleidykla.lt

Derivatization AgentTarget Functional GroupPurposeKey Considerations
BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide)Carboxylic acid (after hydrolysis of anhydride)Increases volatility and thermal stability for GC analysis. phenomenex.bloglcms.czReaction is sensitive to moisture; may require a catalyst like TMCS. researchgate.netlongdom.orglmaleidykla.lt

Acylation is another derivatization technique used to improve the chromatographic properties and detectability of analytes. nih.govresearch-solution.com This is particularly useful for enhancing the response of electron capture detectors (ECD).

Perfluoroacyl Anhydrides: Reagents such as trifluoroacetic anhydride (TFAA), pentafluoropropionic anhydride (PFPA), and heptafluorobutyric anhydride (HFBA) are highly reactive acylating agents. gcms.cznih.gov They react with hydroxyl or amino groups. In the context of this compound, if the alkenyl chain is first functionalized to introduce a hydroxyl group (e.g., through hydroxylation), this group can then be acylated with a perfluoroacyl anhydride. The resulting perfluoroacyl ester is highly electronegative, leading to a strong signal in an ECD. gcms.cz This enhances the sensitivity of the analytical method, allowing for the detection of trace amounts of the derivatized compound. It is important to note that the acidic byproducts of these reactions often need to be removed before GC analysis to prevent column damage. research-solution.comgcms.cz

Derivatization AgentTarget Functional GroupPurposeKey Considerations
Perfluoroacyl Anhydrides (e.g., TFAA, PFPA, HFBA)Hydroxyl groups (introduced via functionalization of the alkenyl chain)Enhances detectability by Electron Capture Detector (ECD). gcms.cznih.govAcidic byproducts may need to be removed prior to GC analysis. research-solution.comgcms.cz

Optimization of Derivatization Conditions (Temperature, Reaction Time, Reagent Concentration)

The derivatization of this compound, a type of alkenyl succinic anhydride (ASA), is a nuanced process where the reaction conditions must be meticulously controlled to maximize yield and purity. The primary synthesis route involves an ene-reaction between an alkene, in this case, tetracosene, and maleic anhydride at elevated temperatures. wikipedia.org The optimization of key parameters—temperature, reaction time, and reagent concentration—is critical to drive the reaction towards the desired product while minimizing side reactions such as polymerization and oxidation, which can lead to undesirable color and by-products. wikipedia.orgcore.ac.uk

The reaction temperature is a significant factor influencing both the rate of reaction and the formation of side products. Generally, the synthesis of ASAs requires high temperatures, often exceeding 200°C. wikipedia.org Research on similar long-chain ASAs derived from methyl esters of high oleic sunflower oil has shown that the highest yields (over 70%) are achieved at temperatures between 240–250°C. core.ac.uk However, these conditions also tend to produce darker-colored products, indicating the presence of impurities. For industrial applications where product clarity is important, a compromise is often necessary. Optimal conditions for minimizing side products involve a lower temperature range of 220–235°C, which results in a lower yield of approximately 55% but a higher quality product. core.ac.uk The influence of temperature on the synthesis of hexadecenylsuccinic anhydride (16-ASA) and octadecenylsuccinic anhydride (18-ASA) shows a clear trend of increasing yield with temperature, but also an increase in side products. ulisboa.pt

The duration of the reaction is another critical variable. A study on the synthesis of 16-ASA and 18-ASA found that extending the reaction time generally leads to a higher yield, but the increase becomes less significant after a certain point, while the formation of side products continues to rise. ulisboa.pt For these specific ASAs, a reaction time of 6 to 8 hours at 210°C was found to be a good compromise between yield and purity. ulisboa.pt Similarly, in the synthesis of ASA from high-oleic sunflower oil methyl esters, a reaction time of 8–10 hours was determined to be optimal for balancing yield and the formation of side products. core.ac.ukresearchgate.net

The concentration of reagents, specifically the molar ratio of the alkene (or its precursor) to maleic anhydride, also plays a crucial role. An excess of the alkene is typically used. wikipedia.org In the synthesis of ASA from sunflower oil methyl esters, a maleic anhydride to methyl ester molar ratio of 1.5–1.7 resulted in the highest yields, though for higher purity, a lower ratio of 1.2–1.35 was found to be optimal. core.ac.uk Similarly, for the synthesis of 16-ASA and 18-ASA, a molar ratio of alkene to maleic anhydride between 1.0 and 1.5 was identified as part of the optimized conditions. ulisboa.pt The use of polymerization inhibitors, such as hydroquinone, is also a common practice to reduce the formation of unwanted resinous by-products. wikipedia.orgulisboa.pt

The interplay between these three parameters—temperature, reaction time, and reagent concentration—is complex. Response surface methodology (RSM) has been effectively used to study these interactions and identify optimal conditions. core.ac.ukupm.edu.my For instance, in the modification of sago starch with octenyl succinic anhydride (a related, though shorter-chain ASA), RSM determined the optimal conditions to be an OSA concentration of 5.00%, a pH of 7.20, and a reaction time of 9.65 hours to achieve the highest degree of substitution. upm.edu.my While the specific values may differ for the lipophilic this compound, the principle of using such optimization methodologies to navigate the multi-variable landscape of the reaction remains highly relevant.

Below are interactive data tables summarizing the findings from relevant research on the optimization of derivatization conditions for alkenyl succinic anhydrides.

Table 1: Optimization of Reaction Conditions for ASA Synthesis from High-Oleic Sunflower Oil Methyl Esters core.ac.ukresearchgate.net

ParameterCondition for Highest YieldCondition for Minimized Side Products
Temperature 240–250 °C220–235 °C
Molar Ratio (MA/SME) 1.5–1.71.2–1.35
Reaction Time Not specified for max yield8-10 hours
Resulting Yield >70%<55%

Table 2: Optimization of Reaction Conditions for 16-ASA and 18-ASA Synthesis ulisboa.pt

ParameterOptimal Condition
Temperature 210 °C
Molar Ratio (Alkene:MA) 1.0–1.5
Reaction Time 6–8 hours
Resulting Yield 74.0%–78.4%

Integration of Tetracosenylsuccinic Anhydride in Advanced Materials Engineering

Modification of Polymeric Materials for Enhanced Performance

The functionalization of polymers with TCSA is a key strategy for developing advanced materials with tailored performance characteristics. This modification is particularly relevant for biopolymers like starch, cellulose (B213188), and chitosan (B1678972), transforming their inherent properties to meet the demands of various industrial applications.

The esterification of starch and cellulosic materials with alkenyl succinic anhydrides (ASAs), including TCSA, is a widely practiced method for hydrophobic modification. diva-portal.org This chemical alteration is crucial for applications requiring compatibility between hydrophilic polysaccharides and non-polar polymer matrices or liquid phases.

The primary mechanism for attaching TCSA to starch and cellulose is through an esterification reaction. The hydroxyl groups (-OH) present on the glucose units of the starch and cellulose chains act as nucleophiles. nih.gov The reaction is typically initiated when the anhydride (B1165640) ring of TCSA is opened, and one of its carbonyl carbons undergoes a nucleophilic attack from a hydroxyl group on the polysaccharide backbone. nih.govresearchgate.net This process results in the formation of a covalent ester bond, effectively grafting the long tetracosenyl chain onto the polymer. nih.gov

This reaction is often performed under heterogeneous conditions where the polysaccharide is not dissolved. diva-portal.org To improve the reactivity and accessibility of the hydroxyl groups, a pretreatment with an alkaline compound like sodium hydroxide (B78521) can be used to induce swelling of the polymer structure. diva-portal.org The success and extent of the grafting are characterized by the degree of substitution (DS), which quantifies the number of hydroxyl groups that have been replaced by the TCSA ester groups. nih.govnih.gov Analytical techniques such as Fourier-transform infrared spectroscopy (FTIR) are used to confirm the esterification by detecting the appearance of a characteristic carbonyl (C=O) peak from the newly formed ester bond. nih.gov

There are two main approaches to grafting polymers onto a surface: "grafting from" and "grafting to". diva-portal.org In the "grafting from" method, a monomer is polymerized directly from reactive sites on the cellulose or starch surface. diva-portal.orgupc.edu Conversely, the "grafting to" approach involves attaching a pre-formed polymer chain to the surface. diva-portal.orgupc.edu The esterification with TCSA is a form of small molecule grafting, which is a simpler and more direct method of surface modification. diva-portal.org

Native starch and cellulose are inherently hydrophilic due to the abundance of hydroxyl groups. The covalent attachment of the long, non-polar C24 alkyl chain of TCSA introduces a significant hydrophobic element to the polysaccharide. nih.gov This modification transforms the polymer into an amphiphilic substance, possessing both a hydrophilic backbone (the polysaccharide) and a hydrophobic tail (the tetracosenyl chain). mdpi.com

The introduction of these hydrophobic side chains weakens the intermolecular and intramolecular hydrogen bonding between the starch or cellulose molecules. nih.gov This change in internal forces alters the material's physical properties. The degree of substitution (DS) directly correlates with the resulting hydrophobicity; a higher DS means more alkyl chains are attached, leading to a more pronounced hydrophobic character. This increased hydrophobicity is critical for applications where the modified biopolymer needs to interact with or stabilize non-aqueous phases.

The amphiphilic nature imparted by TCSA modification makes these modified starches and celluloses effective stabilizers for emulsions. mdpi.com They are particularly suited for creating Pickering emulsions, where solid particles, rather than traditional surfactants, adsorb at the oil-water interface to stabilize droplets against coalescence. mdpi.commdpi.com

In a Pickering emulsion, the modified starch or cellulose particles position themselves at the interface between the oil and water phases. oatext.com The hydrophilic polysaccharide backbone remains oriented towards the aqueous phase, while the hydrophobic tetracosenyl chains extend into the oil phase. This arrangement forms a robust physical barrier around the emulsion droplets, providing exceptional stability. mdpi.com These emulsions are valued for their high stability, reduced toxicity, and biocompatibility compared to surfactant-stabilized systems. mdpi.com Starch modified with octenyl succinic anhydride (OSA), a similar but shorter-chain ASA, has been shown to produce highly stable Pickering emulsions for industrial use. mdpi.com The principles extend to TCSA, where the longer alkyl chain can offer even greater lipophilicity. Such emulsions find use in encapsulating bioactive compounds and in the formulation of various food and pharmaceutical products. dovepress.comresearchgate.net

Table 1: Research Findings on Starch and Cellulose Esterification

Parameter Observation Implication Reference(s)
Reaction Mechanism Covalent ester bonds form between polysaccharide hydroxyl groups and the TCSA anhydride group. Creates a stable graft of the hydrophobic chain onto the hydrophilic polymer backbone. nih.gov
Amphiphilicity The introduction of the C24 alkyl chain renders the modified polymer amphiphilic. Allows the material to interact with both aqueous and non-polar (oil) phases. nih.govmdpi.com
Degree of Substitution (DS) The DS can be controlled by reaction conditions and indicates the extent of modification. Higher DS leads to greater hydrophobicity and altered physical properties. nih.govnih.gov
Emulsion Stabilization Modified particles adsorb at the oil-water interface, forming a steric barrier. Enables the creation of highly stable Pickering emulsions without conventional surfactants. mdpi.commdpi.com

Chitosan, a deacetylated derivative of chitin, is a biopolymer known for its biocompatibility and biodegradability. coacechemical.comnih.gov Its structure contains primary amine (-NH2) and hydroxyl (-OH) groups, which serve as active sites for chemical modification. mdpi.com

Tetracosenylsuccinic anhydride can be chemically grafted onto chitosan through reactions with its primary amine and hydroxyl groups. The reaction with the amine group forms an amide linkage, while the reaction with the hydroxyl group forms an ester bond, similar to the process with starch and cellulose. coacechemical.com This grafting process can be confirmed through analytical methods like FTIR, which would show the appearance of new ester and amide bands. coacechemical.com

The impact of grafting TCSA on chitosan's mechanical properties would depend on the degree of substitution and the intended application. While it might decrease tensile strength in some contexts due to the disruption of chitosan's semi-crystalline structure, it could enhance flexibility and improve compatibility when blending chitosan with hydrophobic polymers for composite development. researchgate.net

Table 2: Effects of Chemical Grafting on Chitosan Composites

Property Effect of Grafting Rationale Reference(s)
Chemical Structure Forms new amide and ester linkages on the chitosan backbone. The amine and hydroxyl groups of chitosan react with the anhydride. coacechemical.commdpi.com
Miscibility Can improve miscibility with hydrophobic polymers like polypropylene (B1209903) when used as a compatibilizer. The hydrophobic TCSA chain interacts with the non-polar matrix, while the chitosan backbone provides a different functionality. semanticscholar.org
Mechanical Properties Variable; may decrease tensile strength but increase flexibility. Grafting disrupts the inherent hydrogen bonding and crystalline structure of chitosan. researchgate.netsemanticscholar.org
Hydrophilicity Decreases the overall hydrophilicity of the chitosan. The introduction of the long non-polar C24 alkyl chain imparts hydrophobic character. semanticscholar.org

Chitosan Modification for Bio-Based Composite Development

Role as a Crosslinking Agent and Curing Agent Precursor

Thermosetting polymers are materials that are irreversibly cured from a soft solid or viscous liquid into a hardened, crosslinked network. dokumen.pub Anhydrides are a major class of curing agents, or hardeners, for epoxy resins, valued for producing systems with high thermal and chemical resistance. acs.org

Application in Epoxy Resin Systems as a Curing Agent

This compound can function as a curing agent for epoxy resins. The curing mechanism involves the opening of the anhydride ring by a hydroxyl group, followed by the reaction of the resulting carboxylic acid with an epoxy group. acs.org This process creates a crosslinked, three-dimensional polymer network.

The most significant contribution of using a long-chain anhydride like TCSA is the introduction of flexibility into the otherwise rigid epoxy network. Standard anhydrides, such as phthalic or maleic anhydride, create stiff, brittle thermosets. In contrast, the long, flexible C24 chain of TCSA acts as an internal plasticizer, enhancing the toughness and impact resistance of the cured epoxy. broadview-tech.comvt.edu This makes it particularly useful for applications requiring high flexibility and excellent electrical insulation, such as electrical potting compounds and specialty coatings. barentz-na.combroadview-tech.com

Research on similar branched alkenyl succinic anhydrides demonstrates their effect on the mechanical properties of cured epoxy systems.

Anhydride System CompositionFlexural Strength (psi)Flexural Modulus (psi x 10^5)Toughness (in-lb/in^3)Heat Distortion Temp (°C)
100% Maleic Anhydride12,5008.610.1165
75% Maleic / 25% Octenyl Succinic Anhydride10,1006.49.1110
50% Maleic / 50% Octenyl Succinic Anhydride6,8003.97.168
75% Maleic / 25% Dodecenyl Succinic Anhydride9,7006.08.895
50% Maleic / 50% Dodecenyl Succinic Anhydride5,5003.25.855

Table 1: Effect of substituting a rigid anhydride (Maleic) with flexible long-chain alkenyl succinic anhydrides on the properties of a cured DGEBA epoxy resin. The data shows a decrease in strength, modulus, and heat resistance, indicative of increased flexibility and a "weakening" of the rigid structure. vt.edu

Development of Novel Thermosetting Polymer Architectures

The unique structure of TCSA allows for the design of new thermosetting polymers beyond standard epoxies. By reacting TCSA with other multifunctional monomers like diols or diamines, novel polymer architectures with specific properties can be engineered. The anhydride groups provide the sites for polymerization and crosslinking, while the long C24 chain can be used to control properties such as:

Flexibility and Impact Strength: Incorporating the long, flexible alkyl chain into the backbone of a polyester (B1180765) or polyamide thermoset can significantly increase its ductility and reduce brittleness.

Hydrophobicity: The C24 chain imparts a high degree of water repellency to the resulting thermoset, which is advantageous for coatings, adhesives, and outdoor applications.

Solubility and Processability: The alkyl chain can improve the solubility of the prepolymer in certain organic solvents, potentially easing processing before curing.

This approach allows for the creation of thermosets with a tailored balance of thermal stability, mechanical flexibility, and chemical resistance.

Surface Functionalization of Inorganic and Organic Substrates

The performance of composite materials often depends on the quality of the interface between the polymer matrix and the reinforcing fillers. Surface functionalization of fillers is a key strategy to improve their dispersion and adhesion within the matrix. researchgate.net

Modification of Metal Oxide Nanoparticles and Fillers

Metal oxide nanoparticles, such as titanium dioxide (TiO₂) or zinc oxide (ZnO), are widely used as fillers to enhance properties like UV resistance, mechanical strength, and catalytic activity. mdpi.comjwent.net However, their hydrophilic surfaces make them difficult to disperse in hydrophobic polymer matrices, leading to agglomeration and poor performance. mdpi.com

This compound can be used to modify the surface of these nanoparticles. The reaction mechanism involves the esterification between the anhydride group of TCSA and the hydroxyl (-OH) groups that are naturally present on the surface of metal oxides. jwent.netjwent.net This process covalently bonds the TCSA molecule to the nanoparticle surface.

The result of this surface functionalization is a nanoparticle with a hydrophobic "shell" created by the outward-facing C24 alkyl chains. This modification has several benefits:

Improved Dispersion: The hydrophobic surface layer prevents the nanoparticles from agglomerating in nonpolar polymer matrices like polyethylene (B3416737) or polypropylene, leading to a more uniform dispersion. researchgate.net

Enhanced Interfacial Adhesion: The long alkyl chains can entangle with the polymer matrix, improving the adhesion between the nanoparticle and the polymer. This leads to more effective stress transfer and better mechanical reinforcement. researchgate.net

Reduced Photocatalytic Activity: For nanoparticles like TiO₂, surface coating can reduce their inherent photocatalytic activity, which can be desirable in applications where degradation of the surrounding polymer matrix is a concern. researchgate.net

Creation of Hydrophobic or Oleophilic Surfaces for Coatings and Adhesives

The integration of this compound (TCSA) into coatings and adhesives is a strategic approach to engineer surfaces with tailored wetting properties. The unique molecular structure of TCSA, featuring a long C24 alkyl chain and a reactive anhydride ring, allows for the creation of highly hydrophobic (water-repellent) or oleophilic (oil-attracting) surfaces. This dual capability makes it a valuable component in the formulation of advanced materials for a wide range of applications.

The fundamental principle behind the surface modification capabilities of TCSA lies in its amphiphilic nature. The long tetracosenyl (C24) chain is a nonpolar, hydrophobic, and oleophilic tail, while the succinic anhydride group is polar and reactive. When applied to a surface, the TCSA molecules can orient themselves to present the desired functionality. The anhydride group can react with hydroxyl (-OH) or amine (-NH2) groups present on a substrate, forming strong covalent ester or amide bonds, respectively. grafiati.com This chemical grafting ensures the durability of the surface treatment. Once anchored, the long C24 alkyl chains are exposed, forming a low-energy surface that repels water or a high-energy surface that interacts favorably with oils and other nonpolar substances.

Creation of Hydrophobic Surfaces

The primary mechanism for creating a hydrophobic surface with TCSA is the significant reduction of surface energy. The long, saturated tetracosenyl chains pack closely together on the surface, creating a dense, nonpolar layer. This layer minimizes the contact area with water droplets, leading to a high water contact angle (WCA), a key indicator of hydrophobicity. Surfaces with a WCA greater than 90° are considered hydrophobic, while those with a WCA above 150° are classified as superhydrophobic.

Research on long-chain alkenyl succinic anhydrides (ASAs) has consistently shown a direct correlation between the length of the alkyl chain and the resulting hydrophobicity. aalto.fimdpi.com Longer chains provide a more effective barrier to water, leading to higher contact angles. While specific data for TCSA (C24) is not extensively published, the trend observed with shorter-chain ASAs allows for a reliable extrapolation of its superior hydrophobic performance.

A study on poly(ε-caprolactone) oligomers functionalized with different ASAs demonstrated that oligomers with an 18-carbon (C18) alkenyl chain exhibited considerably higher hydrophobicities compared to those with an 8-carbon (C8) chain. aalto.fi Another investigation on the modification of phytoglycogen nanoparticles with octenylsuccinic anhydride (C8), dodecenylsuccinic anhydride (C12), and octadecenylsuccinic anhydride (C18) also confirmed that hydrophobicity increases with the length of the carbon chain. mdpi.com

Table 1: Effect of Alkenyl Chain Length of ASAs on Water Contact Angle (WCA) of Modified Surfaces

Alkenyl Succinic Anhydride (ASA)Alkenyl Chain LengthSubstrateResulting Water Contact Angle (WCA)Reference
Octenylsuccinic AnhydrideC8Poly(ε-caprolactone)Lower than C18-ASA modified oligomers aalto.fi
Octadecenylsuccinic AnhydrideC18Poly(ε-caprolactone)Higher than C8-ASA modified oligomers aalto.fi
Dodecenylsuccinic AnhydrideC12Phytoglycogen NanoparticlesModerate Hydrophobicity mdpi.com
Octadecenylsuccinic AnhydrideC18Phytoglycogen NanoparticlesHigh Hydrophobicity mdpi.com
This compound C24 Various >120° (Estimated) -

Note: The WCA for this compound is an estimation based on the established trend of increasing hydrophobicity with longer alkyl chains.

Coatings formulated with TCSA can be applied to various substrates, including cellulose, metals, and polymers, to impart water repellency. This is particularly useful for protecting materials from moisture, preventing corrosion, and creating self-cleaning surfaces.

Creation of Oleophilic Surfaces

In contrast to its hydrophobic properties, the long, nonpolar tetracosenyl chain of TCSA also imparts strong oleophilic characteristics. Oleophilicity is the affinity of a material for oils and other nonpolar liquids. This property is highly desirable in applications such as industrial adhesives designed to bond to oily or nonpolar substrates.

When TCSA is incorporated into an adhesive formulation, the oleophilic C24 chains can interact favorably with nonpolar surfaces, such as certain plastics (e.g., polyethylene, polypropylene) or surfaces contaminated with oils. This interaction, driven by van der Waals forces, enhances the wetting of the adhesive on the substrate, leading to improved adhesion. The anhydride head of the TCSA molecule can concurrently react with components of the adhesive matrix or with functional groups on a co-substrate, creating a robust bond.

The use of long-chain hydrocarbon structures to enhance adhesion to oleophilic surfaces is a known strategy in adhesive formulation. For instance, derivatives of alkenyl succinic anhydrides are used as additives in lubricants and fuel concentrates, where they interact with oleophilic organic solvents. teilar.gr This demonstrates their inherent affinity for nonpolar environments. While specific research on TCSA in oleophilic adhesives is limited, the principles of molecular interaction strongly support its efficacy.

Table 2: Research Findings on the Application of Long-Chain ASAs for Surface Modification

Research FocusKey FindingsImplication for this compound (TCSA)
Modification of bacterial cellulose with long-chain ASAsEsterification with long-chain ASAs significantly increased the hydrophobicity and water vapor barrier properties of the cellulose films. acs.orgTCSA, with its very long C24 chain, is expected to provide superior water resistance in coatings for cellulose-based materials.
Surface modification of nanocrystalline cellulose (NCC) with ASAASA treatment lowered the surface energy of NCC, which can improve its dispersion in nonpolar polymer matrices like polypropylene. acs.orgTCSA could be an effective surface modifier for fillers in oleophilic polymer composites and adhesives, enhancing compatibility and performance.
Synthesis of gelatin derivatives with polyisobutenyl succinic anhydrideThe surface activity of the gelatin derivatives increased with the length of the hydrophobic unit, indicating enhanced interaction with interfaces. researchgate.netThe long C24 chain of TCSA would likely lead to derivatives with very high surface activity, making them effective compatibilizers in adhesive systems.

Spectroscopic and Advanced Analytical Characterization of Tetracosenylsuccinic Anhydride Systems

Spectroscopic Techniques for Molecular and Structural Elucidation

Spectroscopic methods are fundamental in determining the precise molecular structure of TCSA. Techniques such as Nuclear Magnetic Resonance (NMR), Fourier Transform Infrared (FT-IR) Spectroscopy, and Mass Spectrometry (MS) offer complementary information to build a complete structural profile.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of TCSA. By analyzing the chemical shifts, coupling constants, and signal integrations in ¹H and ¹³C NMR spectra, the connectivity and chemical environment of each atom in the molecule can be determined.

¹H NMR Spectroscopy: The ¹H NMR spectrum of a long-chain alkenyl succinic anhydride (B1165640), such as one derived from methyl oleate, provides characteristic signals that can be extrapolated to TCSA. core.ac.uk Protons on the succinic anhydride ring typically appear in the range of 2.6-3.1 ppm as a multiplet. core.ac.uk The long tetracosenyl chain exhibits a prominent signal for the numerous methylene (B1212753) (-CH₂) groups around 1.2 ppm. core.ac.uk The terminal methyl (-CH₃) group of the alkyl chain is expected to produce a triplet signal at approximately 0.80 ppm. core.ac.uk

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon skeleton. For a similar compound, octadecylsuccinic anhydride, characteristic chemical shifts are observed. The carbonyl carbons of the anhydride group are typically found in the downfield region of the spectrum. The carbons of the succinic anhydride ring will have distinct signals, as will the carbons of the long alkyl chain.

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts for Tetracosenylsuccinic Anhydride

Atom Type ¹H Chemical Shift (ppm) ¹³C Chemical Shift (ppm)
Carbonyl (C=O)-~170-175
Succinic Ring CH~2.6-3.1~35-45
Succinic Ring CH₂~2.6-3.1~25-35
Alkyl Chain (-CH₂-)n~1.2-1.6~22-32
Terminal CH₃~0.8-0.9~14

2D NMR Spectroscopy: Techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be employed to further confirm the structure. COSY spectra would show correlations between adjacent protons, helping to trace the connectivity within the succinic anhydride ring and along the alkyl chain. HSQC spectra correlate proton signals with their directly attached carbon signals, confirming the assignments made from the 1D spectra.

Fourier Transform Infrared (FT-IR) spectroscopy is instrumental in identifying the functional groups present in TCSA. The characteristic absorption bands in the IR spectrum confirm the presence of the anhydride group and the long alkyl chain.

For alkenyl succinic anhydrides, the most prominent features in the FT-IR spectrum are the two carbonyl (C=O) stretching bands characteristic of a five-membered cyclic anhydride. core.ac.uk These typically appear at approximately 1863 cm⁻¹ and 1785 cm⁻¹. core.ac.uk The presence of two bands is due to the symmetric and asymmetric stretching vibrations of the coupled carbonyl groups. spectroscopyonline.comnewspulpaper.com Additionally, a C-O-C stretching vibration band for the anhydride ring is expected around 917 cm⁻¹. core.ac.uk The long tetracosenyl chain will give rise to strong C-H stretching vibrations in the region of 2850-2960 cm⁻¹ and C-H bending vibrations around 1465 cm⁻¹.

Interactive Data Table: Characteristic FT-IR Absorption Bands for this compound

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹)
Anhydride C=OAsymmetric Stretch~1860
Anhydride C=OSymmetric Stretch~1780
Anhydride C-O-CStretch~910-920
Alkyl C-HStretch~2850-2960
Alkyl C-HBend~1465

Mass spectrometry (MS) is used to determine the molecular weight and elemental composition of TCSA, as well as to gain structural information through fragmentation patterns. High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, allowing for the unambiguous determination of the molecular formula.

The electron ionization (EI) mass spectrum of succinic anhydride shows a characteristic fragmentation pattern. nist.gov For TCSA, the molecular ion peak [M]⁺ would be expected, although it may be of low intensity. Fragmentation would likely involve the loss of parts of the alkyl chain and cleavage of the succinic anhydride ring. Common fragmentation patterns for long-chain alkanes involve a series of losses of 14 Da (-CH₂- units). libretexts.org

HRMS would be used to confirm the elemental composition of the molecular ion and key fragment ions, providing a high degree of confidence in the compound's identity.

Chromatographic Methods for Purity Assessment and Derivative Analysis

Chromatographic techniques are essential for assessing the purity of TCSA and for analyzing its derivatives. Gas Chromatography and High-Performance Liquid Chromatography are the primary methods employed for these purposes.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile compounds. While TCSA itself may have limited volatility, it can be analyzed after conversion to more volatile derivatives.

A common approach for the analysis of anhydrides by GC-MS involves derivatization. For instance, the anhydride can be reacted with an alcohol to form an ester, or with an amine to form an amide. chromforum.org These derivatives are typically more amenable to GC analysis. Pyrolysis-GC-MS can also be employed, where the thermal degradation products of the anhydride are analyzed. researchgate.net The mass spectrometer detector provides structural information on the separated components, allowing for the identification of impurities or side-products from the synthesis of TCSA.

High-Performance Liquid Chromatography (HPLC) is well-suited for the analysis of non-volatile and thermally sensitive compounds like TCSA. It is particularly useful for assessing the purity of TCSA and for monitoring its hydrolysis to the corresponding dicarboxylic acid.

Reversed-phase HPLC methods can be developed to separate the relatively nonpolar TCSA from more polar impurities, including its hydrolysis product, tetracosenylsuccinic acid. sielc.comsielc.com A C18 column with a mobile phase consisting of a mixture of acetonitrile (B52724) and water is a common starting point for such separations. sielc.com Detection can be achieved using a UV detector, as the anhydride and acid functionalities have some UV absorbance at low wavelengths, or more universally with an evaporative light scattering detector (ELSD) or a mass spectrometer (LC-MS). sielc.comsielc.com

Microscopic and Morphological Characterization of Modified Materials

The modification of material surfaces and internal structures with this compound can be visualized using advanced microscopy techniques. These methods provide critical insights into the distribution of the modifier, its effect on the material's morphology, and the resulting surface topography at micro and nanoscales.

Scanning Electron Microscopy (SEM) is a powerful technique for visualizing the surface of a material at high magnification. It works by scanning the surface with a focused beam of electrons, which interact with the atoms in the sample, producing various signals that contain information about the surface's topography and composition.

In the context of materials modified with long-chain ASAs like this compound, SEM is instrumental in observing changes in surface morphology. For instance, when applied to cellulosic substrates such as paper or wood, ASAs are used as sizing agents to impart hydrophobicity. SEM analysis can reveal how the ASA is distributed on the fiber surfaces. A fresh and effective ASA emulsion tends to spread well over the fiber surface, creating a more uniform and smooth topography. In contrast, aged or unstable emulsions can lead to the formation of large flocs or agglomerates of hydrolyzed ASA on the surface, which is detrimental to sizing performance.

Studies on cellulose (B213188) nanofibers modified with alkenyl succinic anhydrides have utilized SEM to observe the morphology of the nanofibers before and after modification. Similarly, research on octenyl succinic anhydride (OSA) modified starch granules has employed SEM to show that the modification can lead to slight roughening and the formation of smaller, irregular ellipses from the original starch granules.

Table 1: Representative SEM Observations on ASA-Modified Cellulosic Fibers

Feature Unmodified Cellulose Fibers ASA-Modified Cellulose Fibers (Effective Treatment) ASA-Modified Cellulose Fibers (Ineffective Treatment)
Surface Texture Smooth with visible fibrillar structure Smoother, more uniform surface coating Presence of discrete particles and agglomerates
Fiber-Fiber Bonding Standard bonding observed Enhanced bonding points may be visible Agglomerates may interfere with bonding

| ASA Distribution | N/A | Evenly distributed film | Large, localized flocs of hydrolyzed ASA |

Note: This table is a representation of typical findings for long-chain ASA-modified fibers and is intended to be illustrative for this compound systems.

Transmission Electron Microscopy (TEM) provides much higher resolution images than SEM, allowing for the visualization of a material's internal structure. In TEM, a beam of electrons is transmitted through an ultra-thin specimen, interacting with the specimen as it passes through. An image is formed from the interaction of the electrons with the sample.

For materials modified with this compound, TEM can be particularly useful for characterizing the morphology of emulsions and the structure of nanoparticles stabilized by the anhydride. For example, in the paper industry, ASA is applied as an emulsion. TEM can reveal the size and structure of the ASA droplets within the emulsion, showing how they are shielded by stabilizers like cationic starch or nanoparticles.

In nanotechnology, long-chain ASAs can be used to surface-modify nanoparticles to improve their dispersion in hydrophobic polymer matrices. TEM can be used to visualize these individual nanoparticles and assess their dispersion within the composite material. Studies on taro starch nanoparticles modified with octenyl succinic anhydride have used TEM to observe the size and shape of the nanoparticles, noting an increase in diameter after modification.

Table 2: Representative TEM Observations of ASA-Stabilized Emulsions and Nanoparticles

Sample Type Observation Typical Size Range
ASA Emulsion Droplets Spherical droplets stabilized by an interfacial layer 100 nm - 1 µm
OSA-Modified Starch Nanoparticles Oval or round nanoparticles 60 - 200 nm

| Unmodified Starch Nanoparticles | Smaller, more uniform nanoparticles | 40 - 60 nm |

Note: This table presents illustrative data based on studies of analogous long-chain ASA systems.

Atomic Force Microscopy (AFM) is a very high-resolution type of scanning probe microscopy, with demonstrated resolution on the order of fractions of a nanometer. The AFM consists of a cantilever with a sharp tip at its end that is used to scan the specimen surface. The cantilever is typically silicon or silicon nitride with a tip radius of curvature on the order of nanometers.

When the tip is brought into proximity of a sample surface, forces between the tip and the sample lead to a deflection of the cantilever. These deflections are monitored to produce a three-dimensional topographical map of the surface. AFM is crucial for understanding the nanoscale surface changes that occur upon modification with this compound.

Table 3: Hypothetical AFM Surface Roughness Data for a Polymer Film Modified with this compound

Parameter Unmodified Polymer Film Modified Polymer Film
Average Roughness (Ra) 2.5 nm 4.8 nm
Root Mean Square Roughness (Rq) 3.2 nm 6.1 nm

| Maximum Peak Height (Rp) | 10.1 nm | 15.3 nm |

Note: This data is hypothetical and serves to illustrate the type of quantitative information that can be obtained from AFM analysis.

Thermal and Mechanical Characterization of Modified Materials

The incorporation of this compound into a material can significantly alter its thermal and mechanical properties. Techniques such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are essential for quantifying these changes.

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. This technique is used to determine the thermal stability of materials and to study their decomposition kinetics.

When a material is modified with this compound, its thermal stability may be altered. TGA can be used to compare the decomposition profile of the modified material to that of the unmodified material. For instance, the esterification of biopolymers like starch or cellulose with succinic anhydrides can sometimes lead to a decrease in the onset temperature of decomposition, although in other cases, increased thermal stability has been reported.

In a study on dodecenyl succinic anhydride (DDSA) used in bio-based thermosets, TGA was used to analyze the thermal degradation of the anhydride and the final cured polymer. Research on octenyl succinic anhydride (OSA) modified potato starch showed that the modified starch was thermally more stable than the native starch, with a higher temperature for 50% weight loss. Conversely, studies on OSA-modified taro starch nanoparticles indicated a decrease in thermal stability after modification.

Table 4: Representative TGA Data for a Biopolymer Modified with a Long-Chain ASA

Sample Onset Decomposition Temperature (Tonset) Temperature at Maximum Decomposition Rate (Tmax) Residual Mass at 600°C
Unmodified Biopolymer 290 °C 315 °C 15%

| ASA-Modified Biopolymer | 275 °C | 325 °C | 12% |

Note: This data is a representative example based on literature for analogous systems and illustrates the potential impact of ASA modification on thermal stability.

Differential Scanning Calorimetry (DSC) is a thermal analysis technique in which the difference in the amount of heat required to increase the temperature of a sample and a reference is measured as a function of temperature. DSC is used to study thermal transitions such as melting temperature (Tm), glass transition temperature (Tg), and crystallization temperature (Tc).

The modification of a polymer with this compound can affect its thermal transitions. The long alkyl chain of the anhydride can act as a plasticizer, potentially lowering the glass transition temperature of the polymer. It can also influence the crystallization behavior of semi-crystalline polymers.

For example, in studies of OSA-modified starch, DSC has been used to show that the esterification process occurs primarily in the amorphous regions of the starch granules, leading to an increase in the amorphous phase. In polymer blends, DSC is a key technique to assess the miscibility of the components. The presence of a single glass transition temperature that is intermediate between those of the pure components is often an indication of miscibility. The modification of one polymer component with an ASA could alter its compatibility with the other polymer, which would be reflected in the DSC thermogram.

Table 5: Representative DSC Data for a Polymer Modified with a Long-Chain ASA

Sample Glass Transition Temperature (Tg) Melting Temperature (Tm) Enthalpy of Fusion (ΔHf)
Unmodified Polymer 85 °C 165 °C 45 J/g

| ASA-Modified Polymer | 78 °C | 162 °C | 40 J/g |

Note: This table provides illustrative data based on typical findings for polymers modified with long-chain ASAs.

Rheological Analysis of Modified Fluids and Gels

The introduction of this compound into fluid and gel systems is expected to significantly alter their rheological properties. Rheological analysis is crucial for understanding the flow behavior and viscoelastic characteristics of these modified materials. The long C24 alkyl chain of the tetracosenyl group imparts a strong hydrophobic character, which can lead to the formation of complex microstructures, such as micelles or other aggregates, when dispersed in aqueous or polar systems.

In such modified systems, rheological measurements typically evaluate parameters like viscosity, storage modulus (G'), and loss modulus (G''). The G' is indicative of the elastic (solid-like) behavior, while G'' represents the viscous (liquid-like) behavior. For instance, studies on starches modified with shorter-chain alkenyl succinic anhydrides, such as nonenyl succinic anhydride (NSA) and octenyl succinic anhydride (OSA), have shown that such modifications increase peak viscosity and gel hardness. nih.govnih.gov The modification tends to reduce the frequency dependence of the storage modulus (G'), indicating a more stable gel structure. nih.gov

The analysis of fluids modified with this compound would likely reveal a non-Newtonian, shear-thinning behavior, where viscosity decreases with increasing shear rate. nih.gov At certain concentrations, the entanglement of the long alkyl chains could lead to the formation of a gel-like network, exhibiting a significant increase in both G' and G'', with G' potentially exceeding G'' at low frequencies, characteristic of a structured fluid or gel. nih.govmdpi.com

Table 1: Key Parameters in Rheological Analysis of Modified Fluids

Parameter Symbol Significance Expected Effect of this compound
Viscosity η Resistance to flow Increase, shear-thinning behavior
Storage Modulus G' Elastic response (energy storage) Increase, indicating gel formation/stronger network
Loss Modulus G'' Viscous response (energy dissipation) Increase, reflecting higher energy loss in the structured fluid

Mechanical Testing of Composite Materials (e.g., Tensile, Flexural, Impact Strength)

Tensile Strength: This test measures the force required to pull a material to its breaking point. The addition of this compound as a compatibilizer is expected to improve tensile strength by promoting better dispersion of the filler and strengthening the filler-matrix interface. mdpi.comstmi.ac.id Without effective coupling, filler agglomerates can act as stress concentration points, leading to premature failure. mdpi.com

Flexural Strength: This property reflects a material's ability to resist bending forces. semanticscholar.org In composites, improved interfacial bonding due to the anhydride modifier leads to higher flexural strength. its.ac.id Studies on similar systems using maleic anhydride-grafted polypropylene (B1209903) have demonstrated that better adhesion prevents delamination and micro-crack formation under bending stress. researchgate.net

Impact Strength: This measures the ability of a material to withstand a sudden applied load. The toughness of a composite is often improved by coupling agents. By strengthening the interface, the modifier allows the material to absorb more energy before fracturing. Research on epoxy composites has shown that the addition of anhydride modifiers can significantly increase impact strength. mdpi.comresearchgate.net

Table 2: Mechanical Properties of Composites Modified with Anhydride Coupling Agents

Mechanical Property Test Standard (Example) Significance Anticipated Impact of this compound
Tensile Strength ASTM D3039 Measures resistance to pulling forces Increase due to improved stress transfer. bohrium.com
Flexural Strength ISO 4049 Measures resistance to bending. semanticscholar.org Increase due to enhanced interfacial adhesion. researchgate.netscribd.com

Surface Chemistry Analysis of Modified Interfaces

Contact Angle Measurements for Wettability Assessment

Contact angle measurement is a fundamental technique for quantifying the wettability of a solid surface. nih.govaalto.fi The angle formed by a liquid droplet at the solid-liquid-vapor interface is a direct measure of the surface's hydrophobicity or hydrophilicity. umich.edu Modifying a surface with this compound, which possesses a long C24 hydrocarbon tail, is expected to drastically alter its surface energy and, consequently, its wetting behavior.

When a polar liquid like water is placed on a surface treated with this compound, the hydrophobic tetracosenyl chains will orient themselves away from the water, leading to a significant increase in the water contact angle. A contact angle greater than 90° indicates a hydrophobic surface. Given the length of the alkyl chain, it is possible to achieve highly hydrophobic or even superhydrophobic (contact angle > 150°) properties, especially if surface roughness is also controlled. umich.edu This technique is essential for evaluating the effectiveness of the surface modification for applications requiring water repellency. The measurement can be performed using sessile-drop goniometry, which analyzes the shape of the droplet on the surface. nih.govaalto.fi

Table 3: Wettability Assessment via Contact Angle

Parameter Symbol Definition Expected Result for a this compound-Modified Surface
Advancing Contact Angle θ_adv Contact angle as the liquid front advances over a dry surface. nih.gov High value (>90°), indicating hydrophobicity.
Receding Contact Angle θ_rec Contact angle as the liquid front recedes from a wetted surface. nih.gov Lower than θ_adv, but still high.

X-ray Diffraction (XRD) for Crystallinity of Modified Systems

X-ray diffraction (XRD) is a powerful analytical technique used to investigate the crystalline structure of materials. It can determine the degree of crystallinity, identify crystal phases, and provide information on crystallite size. When this compound is incorporated into a semi-crystalline polymer or other ordered systems, it can disrupt the regular packing of the molecular chains.

Conversely, in some systems, the anhydride might act as a nucleating agent, promoting the formation of smaller, more numerous crystallites, which could also alter the XRD pattern. By analyzing the position, intensity, and width of the diffraction peaks, one can quantify the crystallinity index (CI) and understand how the modifier affects the material's supramolecular architecture. mdpi.comfigshare.com

Mechanistic and Theoretical Investigations in Tetracosenylsuccinic Anhydride Chemistry

Elucidation of Reaction Mechanisms for Synthesis and Functionalization Pathways

The synthesis of tetracosenylsuccinic anhydride (B1165640) (TCSA) is primarily achieved through an Alder-ene reaction. This pericyclic reaction involves the coupling of an alkene containing an allylic hydrogen (the "ene") with a compound containing a multiple bond (the "enophile"). In the case of TCSA synthesis, the ene is tetracosene (C24H48), and the enophile is maleic anhydride. The reaction is typically carried out at elevated temperatures, often exceeding 200°C. The mechanism proceeds through a concerted pathway involving a six-membered cyclic transition state. This process results in the formation of a new sigma bond between a carbon atom of the maleic anhydride and a carbon atom of the tetracosene double bond, a shift of the tetracosene double bond, and the transfer of an allylic proton from the tetracosene to the other olefinic carbon of the maleic anhydride. The resulting product is tetracosenylsuccinic anhydride, where the tetracosenyl group is attached to the succinic anhydride ring. To prevent side reactions such as the polymerization of the olefin, polymerization inhibitors are often included in the reaction mixture. wikipedia.org

The functionalization of this compound predominantly involves nucleophilic acyl substitution at one of the carbonyl carbons of the anhydride ring. The high reactivity of the anhydride is attributed to the strained ring structure and the presence of two good leaving groups. A primary functionalization pathway is the reaction with hydroxyl groups, such as those found on the surface of cellulose (B213188) or other biopolymers. In this mechanism, a hydroxyl group acts as a nucleophile, attacking one of the carbonyl carbons. This leads to the opening of the anhydride ring and the formation of a tetrahedral intermediate. Subsequently, the intermediate collapses, resulting in the formation of an ester bond and a carboxylic acid group. This esterification is a key reaction in industrial applications where TCSA is used to impart hydrophobicity to cellulosic materials. wikipedia.org

Another significant reaction pathway is hydrolysis, where water acts as the nucleophile. This reaction is often considered a competing and sometimes undesirable pathway during functionalization in aqueous environments. The mechanism is analogous to the reaction with alcohols, leading to the opening of the anhydride ring and the formation of the corresponding dicarboxylic acid, tetracosenylsuccinic acid. The rate of hydrolysis is influenced by factors such as pH and temperature. taylorandfrancis.comippta.co Reactions with other nucleophiles, such as amines, also proceed readily, yielding the corresponding amido-acids.

Kinetic and Thermodynamic Studies of Anhydride Reactivity with Diverse Substrates

While specific kinetic and thermodynamic data for the reactions of this compound are not extensively documented in publicly available literature, the reactivity of the succinic anhydride ring is well-characterized for analogous systems. The rate of reaction is largely governed by the nucleophilicity of the substrate and the electrophilicity of the anhydride's carbonyl carbons. The long tetracosenyl chain is not expected to significantly alter the electronic properties of the anhydride ring, but it can introduce steric hindrance and affect the solubility of the molecule, which in turn can influence reaction kinetics in different solvent systems.

The table below presents kinetic data from studies on analogous anhydride systems to provide a comparative context for the reactivity of the anhydride functional group.

AnhydrideReactantSolventTemperature (°C)Rate Constant (k)Reference
Acetic AnhydrideWater (Hydrolysis)Water250.169 min-1 flvc.org
Succinic AnhydrideAniline (B41778)-6713 L/mol·min rit.edu
Phthalic AnhydrideWater (Hydrolysis)WaterNot Specified- nih.gov

Thermodynamically, the reactions of anhydrides with nucleophiles are generally favorable, driven by the release of ring strain in the cyclic anhydride. The ring-opening reaction is exothermic. For example, the reaction of succinic anhydride with aniline has been determined to be exothermic. rit.edu The precise enthalpy and entropy changes for the reactions of this compound would depend on the specific nucleophile and the phase in which the reaction occurs.

Computational Chemistry and Molecular Modeling Applications

Prediction of Reaction Intermediates and Transition States

Computational chemistry, particularly methods like Density Functional Theory (DFT), provides powerful tools for elucidating the detailed mechanisms of chemical reactions, including the synthesis and functionalization of this compound. Although specific computational studies on TCSA are not prominent in the literature, the principles can be applied to predict its reactive behavior.

For the Alder-ene synthesis of TCSA from tetracosene and maleic anhydride, DFT calculations can be employed to map out the potential energy surface of the reaction. This allows for the identification and characterization of the key transition state, which is expected to have a six-membered, cyclic geometry. The calculations can provide the activation energy for this step, offering insights into the temperature requirements for the synthesis. Furthermore, computational models can help in understanding the regioselectivity and stereoselectivity of the reaction, which can be complex due to the various possible allylic protons in a long-chain olefin like tetracosene.

In the context of functionalization, such as the esterification reaction with a hydroxyl-containing substrate, computational modeling can be used to investigate the nucleophilic acyl substitution mechanism in detail. These models can predict the structures of the tetrahedral intermediates formed upon the attack of the nucleophile on a carbonyl carbon. The transition states for the formation and breakdown of these intermediates can be calculated, providing a quantitative understanding of the reaction barriers. Such studies can also be used to compare the reactivity of the two non-equivalent carbonyl groups in the anhydride ring and to assess the catalytic effects of solvents or catalysts on the reaction pathway.

Simulation of Molecular Interactions in Modified Polymeric Systems

Molecular modeling, especially molecular dynamics (MD) simulations, is a valuable technique for understanding the behavior of polymeric systems that have been chemically modified with this compound. mdpi.com These simulations can provide insights into how the grafting of the long, hydrophobic tetracosenyl chains affects the structure, dynamics, and properties of the host polymer at a molecular level.

In a typical MD simulation of a TCSA-modified polymer (e.g., cellulose or a synthetic polymer), a representative model of the polymer chains, with TCSA molecules covalently bonded, is constructed. The system is then solvated (if in solution) and subjected to a simulation that calculates the motion of every atom over time based on a given force field.

Sustainability and Future Research Directions in Tetracosenylsuccinic Anhydride Chemistry

Green Chemistry Principles in Synthesis and Application

The application of green chemistry principles is fundamental to reducing the environmental footprint of chemical processes. chemmethod.comresearchgate.net These principles provide a framework for designing safer, more efficient, and less wasteful syntheses and applications. researchgate.net For Tetracosenylsuccinic anhydride (B1165640), this involves a critical evaluation of its entire production lifecycle.

The synthesis of alkenylsuccinic anhydrides typically involves the reaction of an alkene with maleic anhydride. Applying green chemistry principles to the synthesis of Tetracosenylsuccinic anhydride would focus on several key areas:

Waste Prevention and Atom Economy : The primary principle of green chemistry is the prevention of waste. chemmethod.comresearchgate.net Synthetic routes should be designed to maximize the incorporation of all materials used in the process into the final product, a concept known as atom economy. acs.org An ideal synthesis of this compound would have a high atom economy, minimizing by-products.

Use of Safer Solvents and Auxiliaries : Many chemical reactions rely on solvents, which can be a major source of waste and environmental concern. chemmethod.com Research into greener syntheses of this compound would explore the use of safer solvents, such as water, supercritical fluids, or even solvent-free conditions, potentially using techniques like mechanochemistry. chemmethod.comtaylorfrancis.com

Design for Energy Efficiency : Synthetic methods should be conducted at ambient temperature and pressure whenever possible to reduce energy requirements. researchgate.net Exploring alternative energy sources, such as microwave irradiation, can often lead to faster, more efficient reactions with lower energy consumption compared to conventional heating. athensjournals.gr

Catalysis : The use of catalysts is preferred over stoichiometric reagents. Catalysts, particularly highly selective ones like enzymes, can enable reactions with greater efficiency and fewer side products, and they are often reusable, which minimizes waste. researchgate.netacs.org Developing specific catalysts for the synthesis of this compound could significantly improve its production process.

By systematically applying these principles, the synthesis and use of this compound can be made more sustainable and economically viable.

Development of Bio-Based and Renewable Feedstocks for Tetracosene Precursors

A critical aspect of sustainable chemistry is the shift from fossil-based feedstocks to renewable alternatives. wur.nl Biomass, which includes organic matter from plants, algae, and waste, represents a key renewable resource for producing a wide range of chemicals. stahl.com The long-chain alkene precursor to this compound, tetracosene, can potentially be derived from such bio-based sources.

Research has shown that various fast-growing plants can be a source of valuable chemical compounds. d-nb.info Specifically, pyrolysis chromatography of the biomass from species like black locust (Robinia pseudoacacia), poplar (Populus spp.), and willow (Salix spp.) has demonstrated the presence of unsaturated hydrocarbons, including tetracosene. d-nb.info This points to a direct pathway for obtaining the tetracosene precursor from renewable, non-food plant sources.

Other potential bio-based routes include:

Microalgae : Certain species of microalgae are known for their ability to produce hydrocarbons and lipids, which can be converted into biofuels and chemical feedstocks. nih.gov They are considered an advantageous feedstock as their cultivation does not necessarily compete with agriculture for land and water. nih.gov

Lignocellulosic Biomass : This includes agricultural and forestry waste, which is abundant and does not compete with food production. qut.edu.au Advanced biorefinery processes can break down cellulose (B213188), hemicellulose, and lignin (B12514952) into smaller molecules that can be upgraded to valuable chemicals, including long-chain hydrocarbons. qut.edu.au

The table below summarizes potential renewable feedstocks for the production of tetracosene.

Feedstock CategorySpecific ExamplesProcessing MethodRelevant Compounds ProducedReference
Short Rotation CoppiceBlack Locust, Poplar, WillowPyrolysisUnsaturated hydrocarbons (including tetracosene), sterols, aromatic compounds d-nb.info
MicroalgaeBotryococcus brauniiCultivation and ExtractionHydrocarbons, C16-C18 fatty acids nih.gov
Lignocellulosic BiomassAgricultural waste (e.g., cotton gin trash), forestry residues, strawBiorefinery (e.g., hydrolysis, hydrogenation)Fatty acids, carbohydrates, bio-aromatics which can be precursors qut.edu.au

The development of economically viable and efficient biorefinery processes is crucial for realizing the potential of these feedstocks. wur.nl

Exploration of Novel Non-Biological Industrial Applications

While alkenylsuccinic anhydrides (ASAs) are known for certain industrial uses, the specific applications for a long-chain derivative like this compound are not yet widely established, representing a significant area for future research. The unique structure of this molecule, combining a reactive anhydride ring with a long C24 lipophilic chain, suggests potential for high-performance applications.

Known applications for similar ASAs provide a starting point for exploration:

Sizing Agents : Shorter-chain ASAs are used as sizing agents in the paper industry, where the anhydride group is proposed to form ester bonds with cellulose fibers, imparting water resistance. wikipedia.org The long tetracosenyl chain could offer enhanced or specialized hydrophobic properties for high-performance papers and packaging.

Petroleum Additives : Polyisobutylenylsuccinic anhydride is a common intermediate in the petroleum additives industry. wikipedia.org By analogy, this compound could be investigated as a component in lubricants, fuel additives, or corrosion inhibitors, where its long alkyl chain could modify surface properties and improve performance.

Future research could also venture into entirely new areas, leveraging the molecule's distinct properties:

Functional Fluids : The long hydrocarbon tail suggests utility in formulating specialty lubricants, hydraulic fluids, or metalworking fluids where thermal stability and lubricity are key.

Polymer Modification : The anhydride group can react with polymers containing hydroxyl or amine groups, allowing this compound to be used as a grafting agent to introduce long, hydrophobic side chains, potentially creating novel thermoplastic elastomers or impact modifiers.

Advanced Coatings and Sealants : As a component in epoxy or polyester (B1180765) resin systems, it could enhance flexibility, adhesion, and water resistance in advanced coatings and sealants.

Nanomaterial Surface Modification : The molecule could be used to functionalize the surface of nanoparticles, improving their dispersion in non-polar matrices for applications in advanced composites.

Systematic investigation into these and other areas will be key to unlocking the full potential of this compound in non-biological industrial settings.

Challenges and Opportunities in Process Intensification and Scale-Up

Process intensification (PI) aims to develop smaller, safer, and more energy-efficient and sustainable chemical processes. purdue.edu Applying PI to the synthesis of this compound presents both challenges and significant opportunities for improving manufacturing efficiency and reducing environmental impact. frontiersin.org

The synthesis, likely an exothermic reaction, faces several challenges during scale-up:

Heat Management : Controlling the temperature in large batch reactors can be difficult, potentially leading to side reactions and reduced product quality. taylorfrancis.com

Mass Transfer Limitations : Ensuring efficient mixing of the reactants (the long-chain, viscous tetracosene and maleic anhydride) is crucial for achieving high conversion rates and is a common challenge in traditional reactors. utwente.nl

Downstream Processing : Separation of the final product from unreacted starting materials and any by-products can be energy-intensive.

Process intensification offers innovative solutions to these challenges:

Microreactors and Continuous Flow Chemistry : These systems offer superior heat and mass transfer due to their high surface-area-to-volume ratios. utwente.nl A continuous process can provide better control over reaction conditions, leading to higher yields, improved safety, and easier scale-up.

Reactive Extrusion : This technique combines reaction and extrusion in a single step, offering a solvent-free method for synthesis that can bypass traditional scale-up issues. taylorfrancis.com It is particularly well-suited for viscous materials.

The table below outlines the key challenges and the corresponding opportunities offered by process intensification.

Challenge in Conventional ProcessingProcess Intensification (PI) OpportunityPotential BenefitReference
Poor heat management in large batch reactorsUse of microreactors or other continuous flow systemsEnhanced temperature control, improved safety, reduced by-products taylorfrancis.comutwente.nl
Mass transfer limitations between reactantsHigh-shear mixing, use of static mixers in flow reactorsIncreased reaction rate, higher conversion, improved product consistency utwente.nl
Energy-intensive downstream separationIntegrated reaction and separation units (e.g., reactive distillation, membrane reactors)Reduced capital and operating costs, lower energy consumption, simplified flowsheet purdue.eduosti.gov
Reliance on volatile organic solventsSolvent-free synthesis using reactive extrusion or mechanochemistryElimination of solvent waste, reduced environmental impact, potentially lower cost taylorfrancis.com

Successfully implementing these PI technologies requires the development of accurate process models and control strategies to ensure reliable and efficient operation. frontiersin.orgosti.gov

Interdisciplinary Research Synergies with Other Chemical Modifiers and Advanced Materials

The future development of this compound is intrinsically linked to interdisciplinary research, particularly at the intersection of organic synthesis, polymer chemistry, and materials science. utwente.nl The molecule's bifunctional nature—a reactive anhydride head and a long, nonpolar tail—makes it a versatile building block for creating new materials with tailored properties.

Key areas for synergistic research include:

Polymer and Biopolymer Modification : The anhydride group readily reacts with hydroxyl and amine functionalities. This allows for the grafting of the C24 tetracosenyl chain onto natural polymers like cellulose, starch, or chitosan (B1678972), or onto synthetic polymers. sigmaaldrich.comlongdom.org Such modifications could create:

Hydrophobic Bioplastics : Improving the water resistance of starch- or cellulose-based plastics for packaging applications.

Antimicrobial Surfaces : Conjugating with materials like chitosan could lead to surfaces with combined antimicrobial and hydrophobic properties. sigmaaldrich.com

Functionalized Fibers : Modifying natural fibers to enhance their performance in composites or textiles.

Development of Advanced Materials : In synergy with materials scientists, this compound could be incorporated into novel material formulations. Its long alkyl chain could act as an internal lubricant in polymer processing, a phase-compatibilizer in polymer blends, or a dispersing agent for pigments and fillers in composites.

Supramolecular Chemistry : The molecule's amphiphilic character could be exploited in the field of self-assembly. Researchers could explore its ability to form micelles, vesicles, or organogels, leading to new systems for encapsulation, controlled release, or as templates for nanomaterial synthesis.

Combination with Other Modifiers : Research could explore the combined effect of using this compound with other chemical modifiers (e.g., silanes, isocyanates) to create multifunctional surfaces or materials with a unique combination of properties, such as oleophobicity and hydrophobicity.

These interdisciplinary collaborations are essential for moving beyond incremental improvements and discovering transformative applications for this compound in the development of next-generation advanced materials.

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